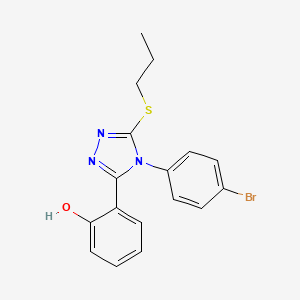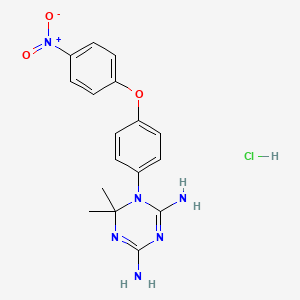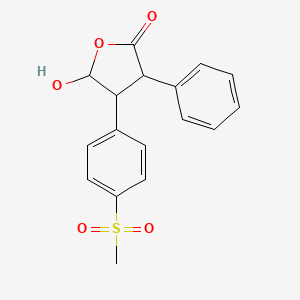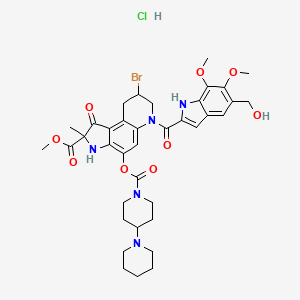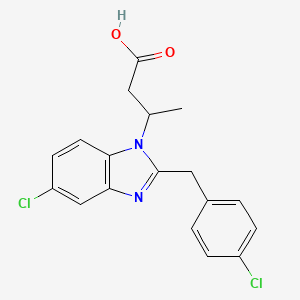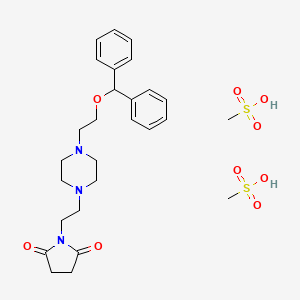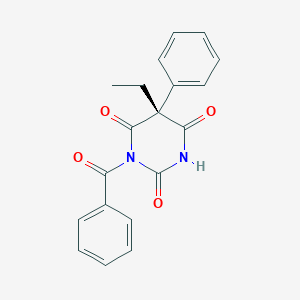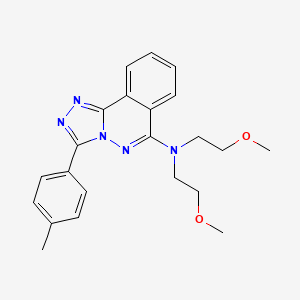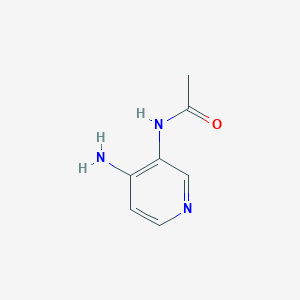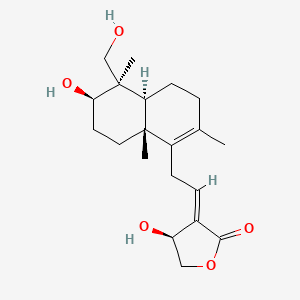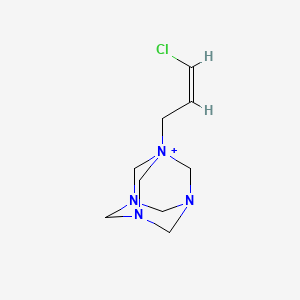
Chloroallyl methenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroallyl methenamine, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative in various industrial and cosmetic applications due to its antimicrobial properties. The compound is known for its ability to release formaldehyde, which acts as a biocidal agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloroallyl methenamine can be synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction typically produces a mixture of cis and trans isomers . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenetetramine and 1,3-dichloropropene are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Chloroallyl methenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chloroallyl methenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Industry: Employed as a preservative in cosmetics, adhesives, and coatings due to its biocidal properties.
Mécanisme D'action
The primary mechanism of action of chloroallyl methenamine involves the slow release of formaldehyde, which is highly bactericidal. In an acidic environment, this compound hydrolyzes to release formaldehyde, which then exerts its antimicrobial effects by denaturing proteins and nucleic acids in microbial cells .
Comparaison Avec Des Composés Similaires
Methenamine: A heterocyclic organic compound used as a urinary antiseptic.
Quaternium-15: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Chloroallyl methenamine is unique due to its specific structure, which allows for the controlled release of formaldehyde. This property makes it particularly effective as a preservative and antimicrobial agent in various applications .
Propriétés
Numéro CAS |
56060-15-2 |
|---|---|
Formule moléculaire |
C9H16ClN4+ |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1- |
Clé InChI |
LDLCEGCJYSDJLX-UPHRSURJSA-N |
SMILES isomérique |
C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl |
SMILES canonique |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


